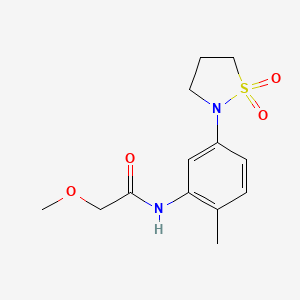

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

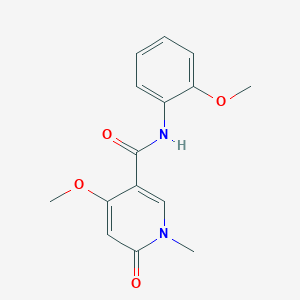

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Research into oxazolidinones, to which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide is structurally related, highlights their significant potential as antimicrobial agents. These compounds exhibit a unique mechanism of protein synthesis inhibition, showing bacteriostatic activity against numerous pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000). The exploration of oxazolidinone derivatives can lead to the development of novel antibiotics critical for addressing the growing issue of antibiotic resistance.

Neuroprotective Effects

Investigations into anesthetic agents, including those structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide, have revealed their potential neuroprotective effects. Some drugs used in anesthesia have been shown to produce histopathologic changes in the central nervous system of juvenile animal models, prompting research into their safety and potential neuroprotective roles in pediatric patients (Mellon, Simone, & Rappaport, 2007).

Antidepressant and Anti-inflammatory Mechanisms

The structural analogs of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide, such as ketamine, have been extensively studied for their antidepressant effects through noncompetitive inhibition of N-methyl-D-aspartate receptors. This research has implications for the development of new treatments for depression and other psychiatric disorders with fewer side effects (Zanos et al., 2018).

Role in Managing Sleep Disorders

The non-benzodiazepine sedative hypnotics, to which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide is structurally similar, have been employed in the treatment of insomnia. Their mechanism of action suggests a reduced risk of tolerance and minimal potential for causing daytime performance impairment, marking them as valuable subjects for sleep disorder research (Heydorn, 2000).

Antioxidant Properties

Studies on the antioxidant activities of various compounds, including those structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide, have highlighted their potential in mitigating oxidative stress. This is critical for developing therapeutic strategies against diseases caused by oxidative damage (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death. The downstream effects of this can vary depending on the type of cell and the specific context within the organism.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on cell division . By inhibiting CDK2, it can prevent cells from dividing, which can be particularly useful in the context of diseases characterized by uncontrolled cell division, such as cancer.

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-10-4-5-11(15-6-3-7-20(15,17)18)8-12(10)14-13(16)9-19-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCXSQHNBKWNKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)